Fmoc-Thr(tBu)-OH
Overview
Description
Fmoc-Thr(tBu)-OH, also known as Fmoc-O-tert-butyl-L-threonine, is commonly used as an amino acid building block in peptide synthesis . It can serve as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis of complex depsipeptides .
Synthesis Analysis
The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of peptides . A synthesis method of Fmoc-O-tert-butyl-L-threoninol has been reported, which involves several steps including the reaction of L-threonine with thionyl chloride, acylation reaction with fluorenyl methaneoxycarbonyl azide, and reduction by sodium borohydride .Molecular Structure Analysis
The molecular formula of Fmoc-Thr(tBu)-OH is C23H27NO5 . The molecular weight is 397.5 g/mol . The InChI string and the SMILES string provide detailed information about its molecular structure .Chemical Reactions Analysis
Fmoc-Thr(tBu)-OH can be used to synthesize chlorofusin analogues via solid phase peptide synthesis . It can also serve as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis of complex depsipeptides .Physical And Chemical Properties Analysis
Fmoc-Thr(tBu)-OH is a white to off-white powder . It is insoluble in water and petroleum ether, but soluble in ethyl acetate, methanol, and DMF . The optical activity is [α]20/D +16±1°, c = 1% in ethyl acetate .Scientific Research Applications
Self-Assembled Structure Formation : Fmoc-Thr(tBu)-OH exhibits the ability to form self-assembled structures. These structures demonstrate morphological transitions at the supramolecular level when altered in concentration and temperature, making it a candidate for designing novel self-assembled architectures in material science and nanotechnology (Kshtriya, Koshti, & Gour, 2021).
Synthesis of d-Allothreonine Derivatives : It's used in the improved synthesis of protected d-allothreonine derivatives. This process includes the epimerization of l-threonine and subsequent synthesis steps to obtain specific threonine derivatives (Kikuchi & Konno, 2013).
Polymer-Supported Synthesis of Acid Derivatives : In the polymer-supported synthesis of specific acid derivatives, Fmoc-Thr(tBu)-OH serves as a starting material. This approach is relevant in the preparation of compounds like morpholine and thiomorpholine-3-carboxylic acids (Králová et al., 2017).
Solid-Phase Peptide Synthesis : This compound plays a crucial role in solid-phase peptide synthesis (SPPS), especially concerning studies around racemization and the development of new protecting groups for amino acids (Fenza, Tancredi, Galoppini, & Rovero, 1998).
Peptide Library Synthesis : Fmoc-Thr(tBu)-OH is used in the synthesis of peptide libraries, particularly in the context of kinase substrate profiling and the development of potential drug candidates (Gopishetty et al., 2008).
Development of Novel Synthesis Strategies : The compound has been used in developing new synthetic routes for specific amino acid derivatives, which are key components in the synthesis of biologically active peptides (Tokairin, Soloshonok, Moriwaki, & Konno, 2018).
Safety And Hazards
Future Directions
Fmoc-Thr(tBu)-OH continues to be a valuable reagent in peptide synthesis, particularly in the synthesis of complex depsipeptides . As peptides gain attention as potential drugs, the use of Fmoc-Thr(tBu)-OH in Fmoc/tBu solid-phase synthesis is expected to remain a key method in both research and industrial settings .
properties
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOLWEQBVPVDPR-VLIAUNLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501218229 | |
Record name | N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylthreonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501218229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Thr(tBu)-OH | |
CAS RN |
71989-35-0 | |
Record name | N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylthreonine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71989-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylthreonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501218229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-isopropyl-L-threonine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.307 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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